
2-(Ethoxycarbonyl)-3-(furan-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxycarbonyl)-3-(furan-2-yl)prop-2-enoate is an organic compound that features a furan ring attached to a prop-2-enoate moiety with an ethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)-3-(furan-2-yl)prop-2-enoate typically involves the reaction of furan-2-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxycarbonyl)-3-(furan-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated esters.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-(Ethoxycarbonyl)-3-(furan-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Ethoxycarbonyl)-3-(furan-2-yl)prop-2-enoate exerts its effects depends on the specific reaction or application. In general, the compound can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. The furan ring can also undergo electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(furan-2-yl-hydroxymethyl)prop-2-enoate
- Ethyl 2-{5-(2-fluorophenyl)furan-2-ylmethyl}prop-2-enoate
Uniqueness
2-(Ethoxycarbonyl)-3-(furan-2-yl)prop-2-enoate is unique due to its combination of a furan ring and an ethoxycarbonyl group, which imparts distinct reactivity and potential applications compared to similar compounds. The presence of the ethoxycarbonyl group allows for further functionalization, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
61746-74-5 |
|---|---|
Molecular Formula |
C10H9O5- |
Molecular Weight |
209.17 g/mol |
IUPAC Name |
2-ethoxycarbonyl-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H10O5/c1-2-14-10(13)8(9(11)12)6-7-4-3-5-15-7/h3-6H,2H2,1H3,(H,11,12)/p-1 |
InChI Key |
BNIZRSVDAJLTMY-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CO1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


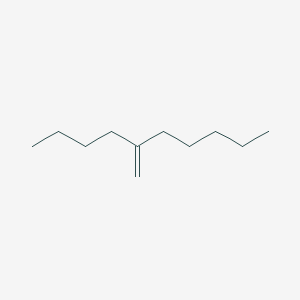
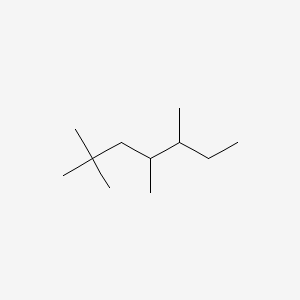

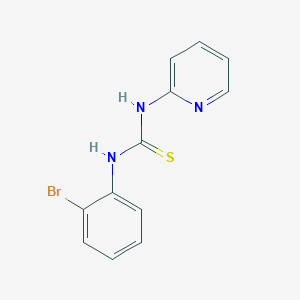
![Bis(2-ethoxyethyl) 2-[(2-oxo-2-propoxyethyl)sulfanyl]butanedioate](/img/structure/B14548320.png)
![4-{2-[(4-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14548321.png)


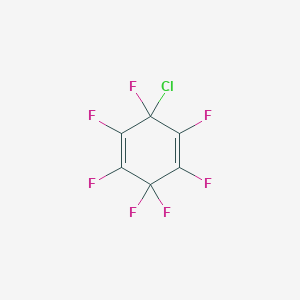
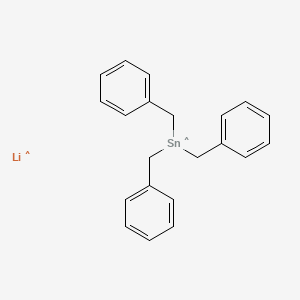
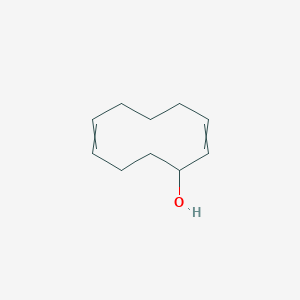


![Diethyl 2-[2-(4-methylphenyl)ethyl]-3-oxoheptanedioate](/img/structure/B14548382.png)
